

Pyraflufen-ethyl: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Pyraflufen

Cat. No.: B041819

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraflufen-ethyl is a potent herbicidal agent belonging to the pyrazole class of chemicals. It functions as a protoporphyrinogen oxidase (PPO) inhibitor, a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. This technical guide provides an in-depth overview of the chemical and physical properties of **Pyraflufen**-ethyl, offering valuable data and procedural insights for research and development applications.

Chemical Identity and Structure

Pyraflufen-ethyl is chemically identified as ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]acetate. Its structure is characterized by a central pyrazole ring linked to substituted phenyl and phenoxyacetate moieties.

Molecular Structure:

- IUPAC Name: ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate[1]
- CAS Number: 129630-19-9[1][2]
- Molecular Formula: C₁₅H₁₃Cl₂F₃N₂O₄[1][3]

- Molecular Weight: 413.18 g/mol

Physicochemical Properties

The physicochemical properties of **Pyraflufen-ethyl** are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of these properties is presented in the tables below.

General Physical Properties

Property	Value	Reference
Physical State	White to cream colored powder	
Melting Point	126.4 - 127.2 °C	
Boiling Point	Decomposes before boiling (240 - 288 °C)	
Relative Density	1.565 g/cm ³ at 24 °C	
Vapor Pressure	4.3 x 10 ⁻⁹ mm Hg at 20 °C (5.73 x 10 ⁻⁷ Pa)	

Solubility Profile

Solvent	Solubility (g/L at 20°C)	Reference
Water (pH 7)	0.000082	
Acetone	167 - 182	
Dichloromethane	100 - 111	
Ethyl acetate	105 - 111	
n-Heptane	0.234	
Methanol	7.39	
p-Xylene	41.7 - 43.5	

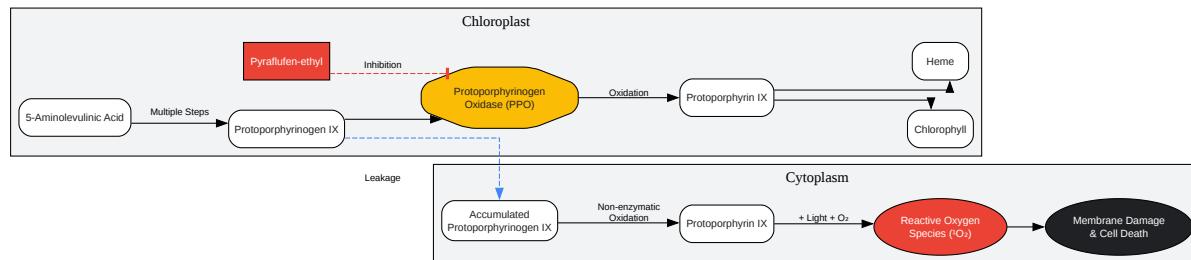
Partition and Dissociation Coefficients

Parameter	Value	Reference
Octanol-Water Partition Coefficient (log K _{ow})	3.49	
pKa	Does not dissociate	

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Pyraflufen-ethyl exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protop IX) to protoporphyrin IX (Proto IX), a key precursor in the biosynthesis of both chlorophylls and hemes.

Inhibition of PPO by **Pyraflufen**-ethyl leads to the accumulation of Protop IX in the plant cells. This excess Protop IX leaks from the chloroplast and is rapidly oxidized to Proto IX in the cytoplasm by a non-enzymatic process. The accumulated Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins in cellular membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death.

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Mechanism of action of **Pyraflufen-ethyl**.

Experimental Protocols

The determination of the physicochemical properties of **Pyraflufen-ethyl** follows standardized methodologies, primarily those established by the Organisation for an Economic Co-operation and Development (OECD) and ASTM International. Below are generalized protocols based on these guidelines.

Melting Point Determination (OECD 102)

The melting point of **Pyraflufen-ethyl** is determined using the capillary tube method.

- **Sample Preparation:** A small amount of finely powdered **Pyraflufen-ethyl** is packed into a capillary tube sealed at one end.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

- Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of **Pyraflufen-ethyl**.

- Apparatus: A constant temperature water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC-UV) are required.
- Procedure: An excess amount of **Pyraflufen-ethyl** is added to a known volume of distilled water in a flask. The flask is agitated in the constant temperature bath (e.g., 20 °C) until equilibrium is reached.
- Analysis: The solution is filtered or centrifuged to remove undissolved solid. The concentration of **Pyraflufen-ethyl** in the clear aqueous phase is then determined using a validated analytical method.

Vapor Pressure Determination (OECD 104)

The gas saturation method is a suitable technique for substances with low vapor pressure like **Pyraflufen-ethyl**.

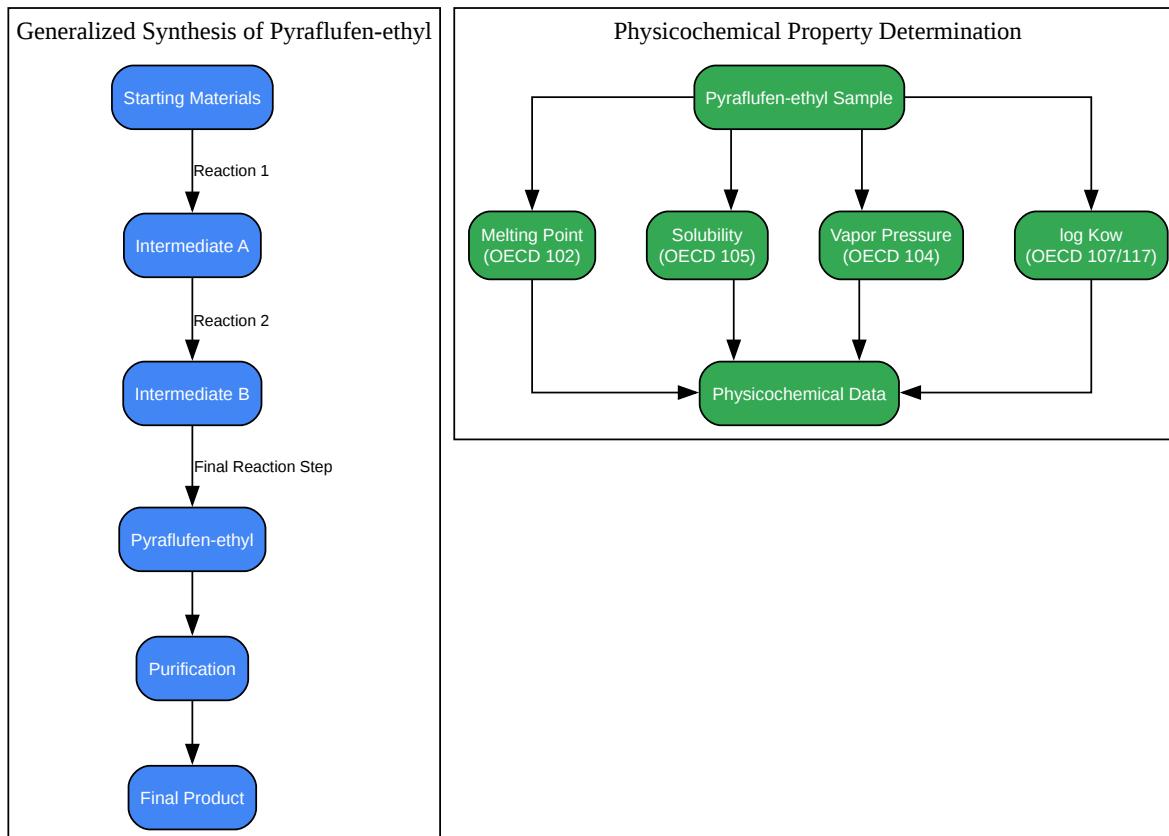
- Apparatus: A constant temperature bath, a saturation column packed with an inert carrier material coated with **Pyraflufen-ethyl**, a carrier gas supply, and a trapping system are used.
- Procedure: A stream of inert carrier gas is passed through the saturation column at a known flow rate and constant temperature. The gas becomes saturated with the vapor of **Pyraflufen-ethyl**.
- Analysis: The vapor is collected in a trap, and the amount of **Pyraflufen-ethyl** is quantified using a sensitive analytical technique (e.g., GC-MS). The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.

Octanol-Water Partition Coefficient (OECD 107/117)

The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) can be used to determine the log K_{ow} of **Pyraflufen**-ethyl.

Shake Flask Method (OECD 107):

- Preparation: n-Octanol and water are mutually saturated. A solution of **Pyraflufen**-ethyl is prepared in either n-octanol or water.
- Procedure: A known volume of the **Pyraflufen**-ethyl solution is mixed with the other solvent in a vessel. The mixture is shaken at a constant temperature until partitioning equilibrium is achieved.
- Analysis: The phases are separated by centrifugation. The concentration of **Pyraflufen**-ethyl in both the n-octanol and water phases is determined by a suitable analytical method. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

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Generalized workflow for synthesis and analysis.

Conclusion

This technical guide provides a comprehensive summary of the key chemical and physical properties of **Pyraflufen-ethyl**. The data presented, along with the outlined experimental methodologies and mechanistic insights, serve as a valuable resource for researchers and

professionals engaged in the study and application of this important herbicidal compound. The provided information is essential for understanding its behavior, developing effective formulations, and assessing its environmental impact.

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